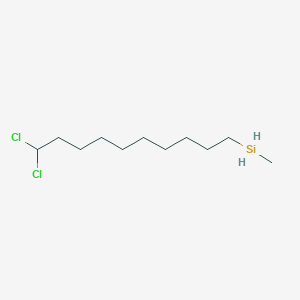
10,10-Dichlorodecyl(methyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,10-Dichlorodecyl(methyl)silane: is an organosilicon compound with the molecular formula C({11})H({24})Cl(_{2})Si. This compound features a silicon atom bonded to a methyl group and a decyl chain that is substituted with two chlorine atoms at the terminal position. Organosilicon compounds like this compound are significant in various industrial and research applications due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10,10-Dichlorodecyl(methyl)silane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across an unsaturated carbon-carbon bond. One common method is the reaction of decene with methylchlorosilane in the presence of a platinum catalyst. The reaction conditions often include:
Temperature: 80-120°C
Catalyst: Platinum-based catalysts such as Karstedt’s catalyst
Solvent: Toluene or other inert solvents
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: Decene, methylchlorosilane, and a platinum catalyst
Reaction Conditions: Controlled temperature and pressure to optimize the reaction rate and yield
Purification: Distillation or chromatography to remove impurities and obtain the pure product
Análisis De Reacciones Químicas
Types of Reactions: 10,10-Dichlorodecyl(methyl)silane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alcohols, amines, or thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid.
Oxidation: The methyl group can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions:
Substitution: Alcohols (e.g., methanol, ethanol), amines (e.g., ammonia, primary amines), thiols (e.g., thiophenol) under mild conditions.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Major Products:
Substitution: Alkoxysilanes, aminosilanes, or thiolsilanes.
Hydrolysis: Silanols and hydrochloric acid.
Oxidation: Silanols or siloxanes.
Aplicaciones Científicas De Investigación
Chemistry: 10,10-Dichlorodecyl(methyl)silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silane coupling agents, which are used to enhance the adhesion between organic and inorganic materials.
Biology: In biological research, this compound can be used to modify surfaces of biomaterials to improve biocompatibility and reduce protein adsorption.
Medicine: While direct medical applications are limited, derivatives of this compound are explored for drug delivery systems and as part of diagnostic tools due to their ability to form stable, biocompatible coatings.
Industry: In the industrial sector, this compound is used in the production of silicone-based lubricants, sealants, and adhesives. It is also employed in the manufacture of specialty polymers and resins.
Mecanismo De Acción
The effects of 10,10-Dichlorodecyl(methyl)silane are primarily due to its ability to form strong bonds with various substrates. The silicon atom can form stable bonds with oxygen, carbon, and other elements, making it a versatile compound in surface modification and material science. The chlorine atoms provide reactive sites for further chemical modifications, allowing the compound to be tailored for specific applications.
Comparación Con Compuestos Similares
Dichlorodimethylsilane: Similar in structure but with two methyl groups instead of a decyl chain.
Chlorotrimethylsilane: Contains three methyl groups and one chlorine atom.
Methyltrichlorosilane: Contains one methyl group and three chlorine atoms.
Uniqueness: 10,10-Dichlorodecyl(methyl)silane is unique due to its long decyl chain, which imparts hydrophobic properties and allows for the formation of long-chain silanes. This makes it particularly useful in applications requiring surface modification and the creation of hydrophobic coatings.
By comparing these compounds, it is evident that the presence of the decyl chain in this compound provides distinct properties that are not found in shorter-chain or more heavily chlorinated silanes.
Propiedades
IUPAC Name |
10,10-dichlorodecyl(methyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24Cl2Si/c1-14-10-8-6-4-2-3-5-7-9-11(12)13/h11H,2-10,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAFBEYDMAJBSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH2]CCCCCCCCCC(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![sodium;(2S,5R,6R)-6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate](/img/structure/B7948909.png)
![6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol](/img/structure/B7948910.png)
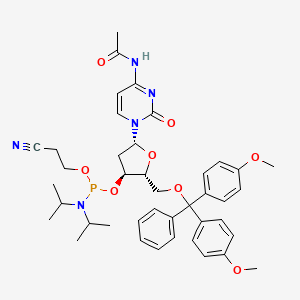
![tert-butyl (R)-N-[2-(4-aminophenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate](/img/structure/B7948933.png)
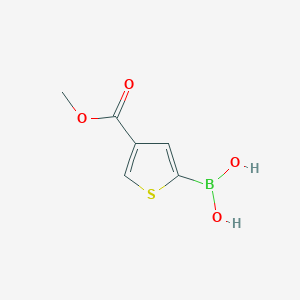
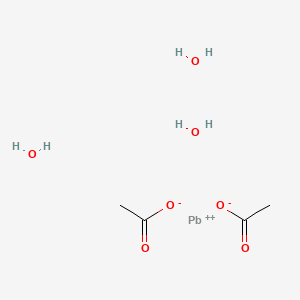
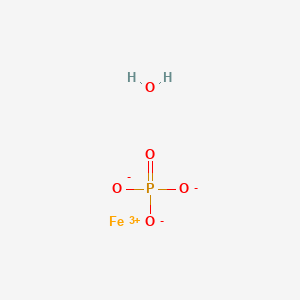
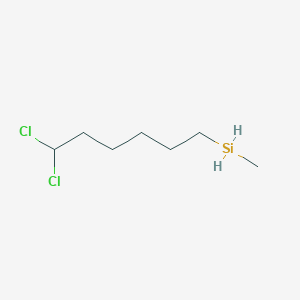
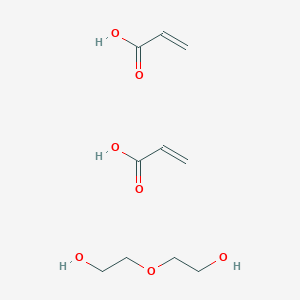
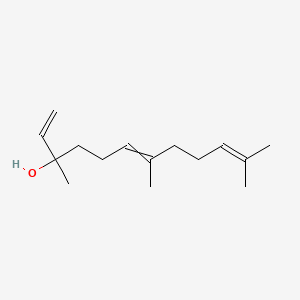
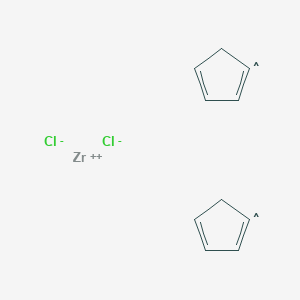
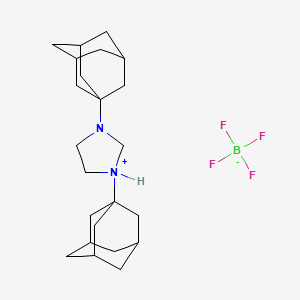
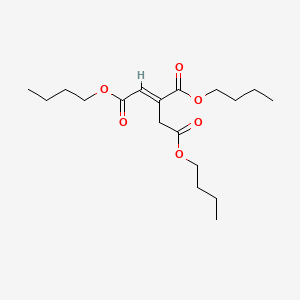
![Diazanium;3-ethyl-2-[(3-ethyl-6-sulfonato-1,3-benzothiazol-2-ylidene)hydrazinylidene]-1,3-benzothiazole-6-sulfonate](/img/structure/B7949024.png)
